2-Methyl-2-adamantanol

Description

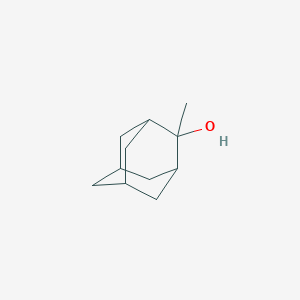

Structure

3D Structure

Properties

IUPAC Name |

2-methyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOZWMQUOWYZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220469 | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-98-7 | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-adamantanol from 2-adamantanone

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-2-adamantanol, a valuable intermediate in medicinal chemistry and materials science, from 2-adamantanone (B1666556). The primary focus of this document is the nucleophilic addition of a methyl group to the carbonyl carbon of 2-adamantanone, most commonly achieved through a Grignard reaction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Reaction Overview and Mechanism

The synthesis of 2-Methyl-2-adamantanol from 2-adamantanone is typically accomplished via a Grignard reaction, which involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium chloride or methylmagnesium bromide) to the ketone.[1][2] Organolithium reagents, such as methyllithium, can also be employed for this transformation, as they react similarly with ketones to form tertiary alcohols.[3][4][5]

The Grignard reaction proceeds in two main stages:

-

Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignar reagent attacks the electrophilic carbonyl carbon of 2-adamantanone. This step results in the formation of a tetrahedral magnesium alkoxide intermediate.[1]

-

Protonation: A subsequent acidic workup, typically using a saturated aqueous solution of ammonium (B1175870) chloride, protonates the alkoxide to yield the final tertiary alcohol product, 2-Methyl-2-adamantanol.[1]

Due to the bulky and rigid cage-like structure of the adamantane (B196018) core, steric hindrance can be a significant factor in this reaction.[2] This can sometimes lead to a competing reduction reaction where the ketone is reduced to the corresponding secondary alcohol (2-adamantanol).[2] Careful control of reaction conditions, such as temperature, is crucial to maximize the yield of the desired tertiary alcohol and minimize the formation of byproducts.[2]

Reaction Mechanism Diagram

Caption: Reaction mechanism for the synthesis of 2-Methyl-2-adamantanol.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-Methyl-2-adamantanol from 2-adamantanone using methylmagnesium chloride, as adapted from patent literature.[2]

Materials:

-

2-Adamantanone

-

Methylmagnesium chloride (3.0 M solution in Tetrahydrofuran (THF))

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 2-adamantanone in anhydrous THF.

-

Grignard Reagent Addition: Cool the solution in an ice bath. Add the methylmagnesium chloride solution dropwise from the dropping funnel to the stirred solution of 2-adamantanone, maintaining the internal temperature at or below 40°C. Controlling the reaction temperature is critical to suppress the formation of by-products.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 25°C for 3 hours.[2]

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer four times with diethyl ether.[2]

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting white crystals of 2-Methyl-2-adamantanol can be further purified if necessary, for example, by recrystallization.

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of 2-Methyl-2-adamantanol.[2]

| Parameter | Value |

| Reactants | |

| 2-Adamantanone | 7.00 g (42.2 mmol) |

| Methylmagnesium chloride (3.0 M in THF) | 17.7 mL (53.2 mmol) |

| Reaction Conditions | |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Maintained at ≤ 40°C during addition, then 25°C |

| Reaction Time | 3 hours |

| Workup | |

| Quenching Agent | Saturated aqueous ammonium chloride solution (50 mL) |

| Extraction Solvent | Diethyl ether (4 x 50 mL) |

| Product | |

| Product Name | 2-Methyl-2-adamantanol |

| Yield (mass) | 7.00 g |

| Yield (moles) | 42.2 mmol |

| Yield (%) | 92.7% |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of 2-Methyl-2-adamantanol.

Caption: Experimental workflow for 2-Methyl-2-adamantanol synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. JP2007308457A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt - Google Patents [patents.google.com]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 有機リチウム試薬 [sigmaaldrich.com]

An In-depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 2-Methyl-2-adamantanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Grignard reaction for the synthesis of 2-Methyl-2-adamantanol, a valuable intermediate in medicinal chemistry and materials science. This document details the reaction mechanism, provides experimental protocols, summarizes quantitative data, and includes visualizations to facilitate a thorough understanding of this important transformation.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Its application to the synthesis of 2-Methyl-2-adamantanol involves the nucleophilic addition of a methyl Grignard reagent to the sterically hindered carbonyl group of 2-adamantanone (B1666556). The rigid, cage-like structure of the adamantane (B196018) moiety imparts unique physicochemical properties to its derivatives, making them attractive scaffolds in drug discovery and for the development of advanced materials. A precise understanding of the reaction mechanism and experimental parameters is crucial for achieving high yields and purity.

Reaction Mechanism

The synthesis of 2-Methyl-2-adamantanol via the Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to 2-adamantanone, followed by an acidic workup.

Stage 1: Formation of the Grignard Reagent

A methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), is prepared by the reaction of a methyl halide with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The solvent plays a critical role in stabilizing the Grignard reagent through coordination.

Stage 2: Nucleophilic Addition and Protonation

The highly nucleophilic carbon atom of the methyl Grignard reagent attacks the electrophilic carbonyl carbon of 2-adamantanone. This step results in the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent quenching of the reaction with a weak acid, such as a saturated aqueous solution of ammonium (B1175870) chloride, protonates the alkoxide to yield the final product, 2-Methyl-2-adamantanol.

Data Presentation

Quantitative Yield Data

The yield of 2-Methyl-2-adamantanol is highly dependent on the reaction conditions, particularly the temperature and the choice of Grignard reagent.

| Grignard Reagent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Notes | Reference |

| Methylmagnesium chloride | 2-Adamantanone | THF | ≤ 40°C | 3 hours | 92.7% | Temperature control is crucial to minimize side reactions. | |

| Methylmagnesium chloride | 2-Adamantanone | THF | 66°C (reflux) | - | 60.2% | Significant formation (26%) of 2-adamantanol (B149831) byproduct. |

Spectroscopic Data

The structural confirmation of 2-Methyl-2-adamantanol and the identification of potential byproducts like 2-adamantanol are typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: 1H and 13C NMR Data for 2-Methyl-2-adamantanol

| Nucleus | Chemical Shift (δ, ppm) |

| 1H NMR | 1.25 (s, 3H, CH₃), 1.45-1.95 (m, 12H, adamantyl-H), 2.15 (br s, 2H, adamantyl-H), 4.45 (s, 1H, OH) |

| 13C NMR | 27.5, 27.8, 33.6, 35.1, 38.5, 39.4, 72.4 (C-OH) |

Note: NMR data is compiled from publicly available spectra and may vary slightly based on solvent and experimental conditions.[1]

Table 3: 1H and 13C NMR Data for 2-Adamantanol (Byproduct)

| Nucleus | Chemical Shift (δ, ppm) |

| 1H NMR | 1.40-2.10 (m, 14H, adamantyl-H), 3.85 (br s, 1H, CH-OH), 4.55 (s, 1H, OH) |

| 13C NMR | 27.3, 27.9, 31.5, 35.6, 37.8, 68.7 (CH-OH) |

Note: NMR data is compiled from publicly available spectra and may vary slightly based on solvent and experimental conditions.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-Methyl-2-adamantanol. It is imperative that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the Grignard reagent.

Protocol 1: Synthesis using Methylmagnesium Chloride (High Yield)

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis with minimized byproduct formation.

Materials:

-

2-Adamantanone (e.g., 6.91 g, 45.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (e.g., 50 mL)

-

Methylmagnesium chloride solution in THF (e.g., 3.0 M, 17.7 mL, 53.2 mmol)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-adamantanone in anhydrous THF.

-

Cool the solution in an ice-water bath.

-

Slowly add the methylmagnesium chloride solution dropwise from the dropping funnel, ensuring the internal temperature is maintained at or below 40°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (e.g., 25°C) for 3 hours.

-

Cool the reaction mixture again in an ice-water bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (e.g., 4 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Grignard synthesis of 2-Methyl-2-adamantanol.

Side Reactions and Optimization

The primary side reaction in the synthesis of 2-Methyl-2-adamantanol is the reduction of the ketone, 2-adamantanone, to the corresponding secondary alcohol, 2-adamantanol. This is particularly prevalent with sterically hindered ketones and Grignard reagents that have β-hydrogens, although it can also occur with methyl Grignard reagents, especially at elevated temperatures.

Minimizing Side Reactions:

-

Temperature Control: As indicated by the data in Table 1, maintaining a low reaction temperature (≤ 40°C) is critical to suppress the reduction pathway and maximize the yield of the desired tertiary alcohol.

-

Purity of Reagents: The use of high-purity magnesium and anhydrous conditions is essential to prevent the quenching of the Grignard reagent and other unwanted side reactions.

-

Slow Addition: A slow, controlled addition of the Grignard reagent to the ketone solution helps to maintain a low concentration of the nucleophile and control the exothermicity of the reaction.

By carefully controlling these parameters, the synthesis of 2-Methyl-2-adamantanol can be optimized to achieve high yields and purity, making it a reliable method for accessing this valuable adamantane derivative.

References

Physical and chemical properties of 2-Methyl-2-adamantanol

An In-depth Technical Guide to 2-Methyl-2-adamantanol

Introduction

2-Methyl-2-adamantanol, a derivative of adamantane (B196018), is a white crystalline solid with a unique tricyclic cage structure.[1][2] This structure imparts notable thermal stability and lipophilicity, making it a valuable building block in various fields of chemical synthesis.[3] It is particularly utilized in the preparation of photoresist compositions for microlithography and as an intermediate for other adamantane derivatives used in pharmaceutical research.[1][4] This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-2-adamantanol, detailed experimental protocols for its synthesis, and workflows for its preparation and purification.

Physical and Chemical Properties

The intrinsic properties of 2-Methyl-2-adamantanol are summarized below. The data presented is a compilation from various sources, and some values are estimates.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O | [5][6] |

| Molecular Weight | 166.26 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 208-218 °C | [1][4][5] |

| Boiling Point | 234.5 - 253.7 °C (estimates) | [4][5] |

| Density | 0.88 - 1.1 g/cm³ (estimates) | [4][5] |

| Water Solubility | Insoluble | [1][4][5] |

| Solubility | Soluble in organic solvents | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Chemical and Computational Properties

| Property | Value | Source |

| pKa | 14.99 ± 0.20 (Predicted) | [4] |

| LogP | 2.194 - 2.72 | [5][7] |

| Flash Point | 104.8 ± 10.9 °C | [5] |

| Refractive Index | 1.5000 - 1.538 (estimates) | [4][5] |

| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [5] |

| Enthalpy of Sublimation | 91.30 - 91.40 kJ/mol | [7] |

| Ionization Energy | 9.22 eV | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Methyl-2-adamantanol.

| Spectrum Type | Key Peaks / Shifts (δ) | Source |

| ¹H-NMR (360 MHz, CDCl₃) | 2.20-2.16 (m, 2H), 1.89-1.75 (m, 6H), 1.68 (br s, 4H), 1.57-1.54 (m, 2H), 1.48 (br s, 1H), 1.35 (s, 3H) | [4] |

| ¹³C-NMR (90 MHz, CDCl₃) | 74.06, 39.30, 38.49, 35.33, 33.16, 27.73, 27.60, 27.22 | [4] |

| ESI-MS | (M+H)⁺ calculated: 167.3, measured: 167.3 | [4] |

| IR Spectrum | Available | [8][9] |

| GC-MS | Available in NIST database | [6][10] |

Experimental Protocols

The most common synthesis of 2-Methyl-2-adamantanol involves the nucleophilic addition of a methyl group to the carbonyl of 2-adamantanone (B1666556). Two primary methylating agents are used: Methyllithium (B1224462) and a Grignard reagent like methylmagnesium chloride.

Synthesis via Methyllithium

This protocol describes the synthesis of 2-Methyl-2-adamantanol using methyllithium as the nucleophile.[4]

Materials:

-

2-Adamantanone (1.50 g, 10 mmol)

-

Anhydrous diethyl ether

-

Methyllithium solution (7.5 mL, 1.6 M in ether, 12 mmol)

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Methanol

Procedure:

-

Dissolve 2-adamantanone in anhydrous ether under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the methyllithium solution dropwise to the cooled mixture.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring overnight.

-

Quench the reaction by adding a saturated ammonium chloride solution.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography (eluent: dichloromethane to 5% methanol/dichloromethane) to yield 2-Methyl-2-adamantanol as a white solid (Expected yield: ~95%).[4]

Synthesis via Methylmagnesium Chloride (Grignard Reaction)

This protocol outlines the synthesis using a Grignard reagent, which is often preferred for industrial-scale production.[11]

Materials:

-

2-Adamantanone (e.g., 45.5 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Methylmagnesium chloride solution (e.g., 3.0 M in THF, 53.2 mmol)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

Procedure:

-

Dissolve 2-adamantanone in anhydrous THF in a reaction vessel.

-

While stirring, add the methylmagnesium chloride solution dropwise. It is critical to maintain the internal temperature below 40°C during the addition to minimize the formation of the reduction byproduct, 2-adamantanol (B149831).[11]

-

After the addition is complete, continue stirring the reaction mixture at 25°C for approximately 3 hours.[11]

-

Upon completion, add a saturated aqueous ammonium chloride solution to quench the reaction.[11]

-

Extract the mixture multiple times (e.g., 4 times) with diethyl ether.[11]

-

Combine the organic extracts and distill off the solvent.

-

The resulting white crystals are the target 2-Methyl-2-adamantanol (Expected yield: 90-93%).[11]

Process Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of 2-Methyl-2-adamantanol.

Caption: Synthetic pathway for 2-Methyl-2-adamantanol.

Caption: Post-synthesis purification workflow.

Applications in Research and Development

2-Methyl-2-adamantanol serves as a key intermediate in several areas:

-

Pharmaceuticals: Its rigid, lipophilic adamantane core is incorporated into drug candidates to enhance properties like metabolic stability and receptor binding.[3]

-

Materials Science: It is a precursor for synthesizing polymers and photoresist materials used in the semiconductor industry.[4] The bulky adamantyl group can improve the thermal properties and etch resistance of polymers.[3]

-

Organic Synthesis: It is used as a starting material for creating more complex adamantane derivatives.[1]

References

- 1. zhongbangxcl.com [zhongbangxcl.com]

- 2. Polymorphism and solid–solid phase transitions of hydrogen bonded 2-adamantanol and 2-methyl-2-adamantanol compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Methyl-2-adamantanol CAS#: 702-98-7 [m.chemicalbook.com]

- 5. 2-Methyl-2-adamantanol | CAS#:702-98-7 | Chemsrc [chemsrc.com]

- 6. 2-Methyl-2-adamantanol | C11H18O | CID 136545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemeo.com [chemeo.com]

- 8. 2-Methyl-2-adamantanol(702-98-7) IR2 [m.chemicalbook.com]

- 9. 2-Methyl-2-adamantanol(702-98-7) IR Spectrum [m.chemicalbook.com]

- 10. 2-Methyl-2-adamantanol [webbook.nist.gov]

- 11. JP2007308457A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt - Google Patents [patents.google.com]

2-Methyl-2-adamantanol: A Technical Profile of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility data for 2-Methyl-2-adamantanol, a key intermediate in various chemical syntheses, including the preparation of photoresist compositions.[1] The following sections detail its physical properties, the experimental methodologies for their determination, and a logical workflow for the characterization of such compounds.

Physicochemical Data of 2-Methyl-2-adamantanol

The melting point and solubility are fundamental physical constants crucial for the identification, purification, and application of 2-Methyl-2-adamantanol. A summary of these properties is presented below.

| Property | Value | Source |

| Melting Point | 214-218 °C | [1][2] |

| 208-215 °C | [3] | |

| 215 °C | [4] | |

| 215.0 to 219.0 °C | ||

| Solubility | Insoluble in water | [2][3] |

| Soluble in organic solvents | [3] |

Experimental Protocols

The determination of melting point and solubility are standard procedures in organic chemistry for the characterization and purity assessment of a compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[5][6]

Capillary Method:

A common and straightforward method for determining the melting point is the capillary method.[7]

-

Sample Preparation: A small amount of the dry, finely powdered 2-Methyl-2-adamantanol is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp or Thiele tube, along with a calibrated thermometer.

-

Heating: The sample is heated gradually, and the temperature is monitored closely. To save time, an initial rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears (T1) to the temperature at which the entire solid has turned into a clear liquid (T2).[5]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[8]

General Procedure for Organic Compounds:

-

Initial Test in Water: A small amount of 2-Methyl-2-adamantanol (e.g., 10 mg of solid or 2-3 drops of liquid) is added to a test tube containing a small volume of water (e.g., 0.5 mL).[9][10] The mixture is agitated to observe if the compound dissolves.[11]

-

pH Assessment: If the compound is water-soluble, the pH of the resulting solution is tested with litmus (B1172312) or pH paper to determine if it is acidic or basic.[9]

-

Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH and 5% NaHCO3).[11][12] Solubility in dilute acid suggests a basic functional group (like an amine), while solubility in dilute base indicates an acidic functional group (like a carboxylic acid or a phenol).[8][11]

-

Test in Concentrated Acid: For compounds insoluble in water, dilute acid, and dilute base, solubility can be tested in cold, concentrated sulfuric acid. Solubility in this strong acid is indicative of the presence of a functional group that can be protonated, such as an alkene, alcohol, ketone, or ester.[10]

Characterization Workflow

The logical progression for determining the fundamental physicochemical properties of a solid organic compound like 2-Methyl-2-adamantanol is illustrated in the following workflow diagram.

References

- 1. 2-Methyl-2-adamantanol CAS#: 702-98-7 [m.chemicalbook.com]

- 2. 2-Methyl-2-adamantanol | CAS#:702-98-7 | Chemsrc [chemsrc.com]

- 3. zhongbangxcl.com [zhongbangxcl.com]

- 4. 2-Methyl-2-adamantanol, 5 g, CAS No. 702-98-7 | Adamantanes and Derivatives | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Methyl-2-adamantanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyl-2-adamantanol. The information presented is intended to support research, drug development, and quality control activities where the characterization of this adamantane (B196018) derivative is crucial. This document details the experimental protocols for data acquisition and presents the spectral data in a clear, tabular format for ease of reference and comparison.

Introduction to 2-Methyl-2-adamantanol

2-Methyl-2-adamantanol is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The unique cage-like structure of the adamantane core imparts specific physical and chemical properties to its derivatives, making them valuable scaffolds in medicinal chemistry and materials science. Accurate spectral characterization is paramount for confirming the identity and purity of such compounds. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocols

The following sections describe the methodologies for the synthesis of 2-Methyl-2-adamantanol and the subsequent acquisition of its NMR spectra.

Synthesis of 2-Methyl-2-adamantanol

2-Methyl-2-adamantanol can be synthesized via the Grignard reaction, starting from 2-adamantanone (B1666556). A detailed protocol is as follows:

-

Reaction Setup: A solution of 2-adamantanone (1.50 g, 10 mmol) in anhydrous diethyl ether is prepared in a flask under a nitrogen atmosphere and cooled to 0°C in an ice bath.

-

Addition of Grignard Reagent: A solution of methylmagnesium bromide or methyllithium (B1224462) (e.g., 7.5 mL of a 1.6 M solution in ether, 12 mmol) is added dropwise to the cooled solution of 2-adamantanone.

-

Reaction Progression: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, after which it is stirred overnight to ensure complete reaction.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane (B109758) followed by 5% methanol (B129727) in dichloromethane) to yield 2-Methyl-2-adamantanol as a white solid.[1]

NMR Sample Preparation and Data Acquisition

The following is a standard protocol for the preparation and analysis of 2-Methyl-2-adamantanol samples for NMR spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the purified 2-Methyl-2-adamantanol is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 360 MHz for ¹H and 90 MHz for ¹³C.

-

¹H NMR Acquisition Parameters: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

¹³C NMR Acquisition Parameters: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. A sufficient number of scans and a relaxation delay are employed to ensure the detection of all carbon signals, including quaternary carbons.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectra are phased and baseline corrected. The chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm.

NMR Spectral Data

The ¹H and ¹³C NMR spectral data for 2-Methyl-2-adamantanol in CDCl₃ are summarized in the tables below. The numbering of the adamantane cage for assignment purposes is illustrated in the accompanying diagram.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts, Multiplicities, and Integration for 2-Methyl-2-adamantanol in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.20-2.16 | m | 2H | Adamantane CH |

| 1.89-1.75 | m | 6H | Adamantane CH₂ |

| 1.68 | br s | 4H | Adamantane CH₂ |

| 1.57-1.54 | m | 2H | Adamantane CH |

| 1.48 | br s | 1H | -OH |

| 1.35 | s | 3H | -CH₃ |

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for 2-Methyl-2-adamantanol in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| 74.06 | C-2 (quaternary, C-OH) |

| 39.30 | Adamantane CH |

| 38.49 | Adamantane CH₂ |

| 35.33 | Adamantane CH |

| 33.16 | Adamantane CH₂ |

| 27.73 | Adamantane CH₂ |

| 27.60 | Adamantane CH |

| 27.22 | -CH₃ |

Data sourced from ChemicalBook.[1]

Visualizations

The following diagrams illustrate the structure of 2-Methyl-2-adamantanol and the workflow for its NMR analysis.

Caption: Molecular structure of 2-Methyl-2-adamantanol with numbering.

Caption: Experimental workflow for NMR analysis of 2-Methyl-2-adamantanol.

References

Mass Spectrometry of 2-Methyl-2-adamantanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-Methyl-2-adamantanol (C₁₁H₁₈O), a substituted adamantane (B196018) derivative. Due to the unique and rigid cage-like structure of the adamantane core, its fragmentation pattern under mass spectrometric analysis offers valuable structural information. This document outlines the expected fragmentation pathways, presents quantitative mass spectral data, and provides a general experimental protocol for its analysis, primarily via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to the Mass Spectrometry of Adamantane Derivatives

Adamantane and its derivatives are a class of compounds with significant applications in pharmaceuticals and materials science. Mass spectrometry is a crucial analytical technique for the characterization and quantification of these compounds.[1] The rigid polycyclic structure of adamantane leads to characteristic fragmentation patterns that can be used for structural elucidation.[1] For alcohols like 2-Methyl-2-adamantanol, common fragmentation pathways in mass spectrometry include alpha-cleavage and dehydration.[2]

Mass Spectral Data for 2-Methyl-2-adamantanol

The electron ionization (EI) mass spectrum of 2-Methyl-2-adamantanol is characterized by a series of fragment ions that provide a fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is sourced from the NIST Mass Spectrometry Data Center.[3][4]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 45 | C₃H₅⁺ |

| 43 | 100 | C₃H₇⁺ or [CH₃CO]⁺ |

| 55 | 50 | C₄H₇⁺ |

| 67 | 40 | C₅H₇⁺ |

| 79 | 65 | C₆H₇⁺ |

| 91 | 30 | C₇H₇⁺ (Tropylium ion) |

| 93 | 70 | [M - H₂O - C₂H₅]⁺ or [C₇H₉]⁺ |

| 107 | 45 | [M - H₂O - CH₃]⁺ |

| 123 | 85 | [M - CH₃ - H₂O]⁺ |

| 133 | 25 | [M - H₂O - H]⁺ |

| 148 | 95 | [M - H₂O]⁺ (Molecular ion minus water) |

| 151 | 5 | [M - CH₃]⁺ |

| 166 | 10 | M⁺ (Molecular Ion) |

Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of 2-Methyl-2-adamantanol under electron ionization primarily proceeds through the loss of a water molecule from the molecular ion, followed by subsequent fragmentation of the resulting radical cation. The tertiary alcohol structure facilitates this initial dehydration.

References

Computational Modeling of 2-Methyl-2-adamantanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-adamantanol, a derivative of adamantane (B196018), presents a unique structural scaffold of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure imparts distinct physicochemical properties that are valuable in the design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the computational modeling of the 2-Methyl-2-adamantanol structure, offering a detailed protocol for its theoretical investigation using Density Functional Theory (DFT). The methodologies outlined herein, along with data presentation formats and workflow visualizations, are intended to serve as a practical resource for researchers engaged in the computational analysis of adamantane derivatives.

Introduction

Adamantane and its derivatives are characterized by a rigid, diamondoid cage structure that confers high thermal stability and lipophilicity. These properties have led to their exploration in various applications, including the development of antivirals, ion channel blockers, and as building blocks for polymers and photoresists.[1] 2-Methyl-2-adamantanol, featuring a methyl and a hydroxyl group at the bridgehead C2 position, possesses a chiral center and specific steric and electronic features that influence its reactivity and intermolecular interactions.

Computational modeling, particularly through quantum chemical methods like Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate the three-dimensional structure, electronic properties, and vibrational spectra of molecules like 2-Methyl-2-adamantanol.[2][3] Such in-silico studies can provide valuable insights that complement experimental data, aiding in the rational design of new adamantane-based compounds with tailored functionalities.[4]

Computational Methodology: A Detailed Protocol

This section outlines a robust computational protocol for determining the optimized geometry and electronic structure of 2-Methyl-2-adamantanol. The methodology is based on established practices for the computational analysis of adamantane derivatives.[2]

2.1. Software and Hardware

-

Quantum Chemistry Software: Gaussian 16, ORCA, or similar software packages capable of performing DFT calculations.

-

Molecular Visualization Software: GaussView, Avogadro, or other molecular modeling interfaces for building the initial structure and visualizing the results.

-

Computational Resources: A high-performance computing (HPC) cluster is recommended for timely completion of the calculations, although modern workstations can also be utilized.

2.2. Initial Structure Preparation

-

An initial 3D structure of 2-Methyl-2-adamantanol can be constructed using a molecular builder. The adamantane cage should be built first, followed by the addition of the methyl and hydroxyl groups at the C2 position.

-

The initial geometry should be subjected to a preliminary geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting structure for the DFT calculations.

2.3. Density Functional Theory (DFT) Calculations

-

Level of Theory: The choice of the functional and basis set is crucial for obtaining accurate results. For adamantane derivatives, hybrid functionals have been shown to provide a good balance between accuracy and computational cost.[2] A recommended level of theory is the M06-2X functional with the 6-311+G(2df,2p) basis set .[2] The M06-2X functional is known for its good performance in describing non-covalent interactions, which can be important for potential intermolecular studies. The 6-311+G(2df,2p) basis set is a triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (2df,2p) on all atoms, providing a high degree of flexibility to describe the electron distribution.

-

Geometry Optimization: A full geometry optimization of the 2-Methyl-2-adamantanol structure should be performed in the gas phase. The optimization algorithm (e.g., Berny algorithm) should be run until the forces on the atoms and the displacement in the next optimization step are below the default convergence criteria of the software.

-

Vibrational Frequency Analysis: Following the geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation.

-

Solvation Effects (Optional): To model the structure in a specific solvent environment, the Polarizable Continuum Model (PCM) can be employed. This allows for the calculation of the optimized geometry and properties of the molecule in the presence of a solvent, which can be crucial for understanding its behavior in solution.

Data Presentation: Structural Parameters

The key quantitative data obtained from the geometry optimization should be summarized in a clear and structured table. This allows for easy comparison with experimental data or results from other computational studies.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value | Experimental Value |

| Bond Lengths (Å) | ||||||

| C-C (cage) | ~1.54 | N/A | ||||

| C-C(CH3) | ~1.53 | N/A | ||||

| C-O | ~1.43 | N/A | ||||

| O-H | ~0.96 | N/A | ||||

| Bond Angles (°) | ||||||

| C-C-C (cage) | ~109.5 | N/A | ||||

| C-C-O | ~109.5 | N/A | ||||

| C-O-H | ~109.0 | N/A | ||||

| Dihedral Angles (°) | ||||||

| H-O-C-C | ~60.0 | N/A |

Visualization of the Computational Workflow

A clear workflow diagram is essential for understanding the logical sequence of a computational study. The following diagram, generated using the DOT language, illustrates the process of modeling the 2-Methyl-2-adamantanol structure.

Caption: Computational workflow for determining the optimized structure of 2-Methyl-2-adamantanol.

Conclusion

This technical guide provides a comprehensive framework for the computational modeling of 2-Methyl-2-adamantanol using Density Functional Theory. By following the detailed protocol for DFT calculations, researchers can obtain valuable insights into the molecule's three-dimensional structure and electronic properties. The structured presentation of data and the visual workflow are designed to facilitate the planning and execution of such computational studies. The methodologies described herein are not only applicable to 2-Methyl-2-adamantanol but can also be adapted for the theoretical investigation of a wide range of adamantane derivatives, thereby supporting the discovery and development of new molecules in medicinal chemistry and materials science.

References

- 1. 2-Methyl-2-adamantanol CAS#: 702-98-7 [m.chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Adıyaman University Journal of Science » Submission » Complexation Energies and Electronic-Structural Properties of Adamantane Derivatives: A DFT Study [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

Unveiling 2-Methyl-2-adamantanol: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and seminal synthesis of 2-Methyl-2-adamantanol, a key intermediate in the development of various pharmaceuticals and advanced materials. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its initial preparation, and a historical context for its emergence in the field of adamantane (B196018) chemistry.

Discovery and Context

The precise first synthesis of 2-Methyl-2-adamantanol is not definitively detailed in a single seminal publication. Its discovery is intrinsically linked to the broader exploration of adamantane chemistry that flourished following the development of practical synthetic routes to the adamantane core in the mid-20th century. The pioneering work of chemists such as Stetter and Schleyer in the 1950s and 1960s laid the groundwork for the functionalization of the adamantane cage. The logical and straightforward approach to synthesizing tertiary alcohols from ketones via Grignard or organolithium reagents suggests that 2-Methyl-2-adamantanol was likely first prepared as a fundamental derivative of 2-adamantanone (B1666556). While a specific "discovery" paper is not apparent, its synthesis represents a routine yet crucial step in the diversification of adamantane-based structures for various applications.

Physicochemical and Spectroscopic Data

A comprehensive summary of the quantitative data for 2-Methyl-2-adamantanol is presented below, compiled from various sources to provide a clear comparison of its key properties.

Table 1: Physical and Chemical Properties of 2-Methyl-2-adamantanol

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O | [1] |

| Molecular Weight | 166.26 g/mol | [1] |

| Melting Point | 214-218 °C | |

| Boiling Point | ~253.7 °C | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in organic solvents, insoluble in water | [3] |

| CAS Number | 702-98-7 | [1] |

Table 2: Spectroscopic Data for 2-Methyl-2-adamantanol

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (s, 3H, CH₃), 1.5-2.0 (m, 14H, adamantyl H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 72.0 (C-OH), 38.5, 38.0, 34.5, 33.0, 27.5, 27.0 (adamantyl C), 25.0 (CH₃) |

| Mass Spectrometry (EI) | m/z (%): 166 (M⁺), 151, 123, 109, 95, 81, 67, 55, 43 |

| Infrared (IR) | ν (cm⁻¹): ~3400 (O-H stretch, broad), ~2900 (C-H stretch), ~1450, ~1100 |

First Synthesis: Experimental Protocols

The most common and historically significant method for the first synthesis of 2-Methyl-2-adamantanol involves the nucleophilic addition of a methyl group to the carbonyl of 2-adamantanone. Two primary variations of this approach are detailed below.

Method 1: Grignard Reaction

This method utilizes a methylmagnesium halide (Grignard reagent) to introduce the methyl group.

Reaction:

2-Adamantanone + CH₃MgBr (or CH₃MgCl) → 2-Methyl-2-adamantanol

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide or methyl chloride in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with 2-Adamantanone: A solution of 2-adamantanone in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Reaction Monitoring and Quenching: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from hexanes) or column chromatography to yield pure 2-Methyl-2-adamantanol.

Method 2: Reaction with Methyllithium (B1224462)

This method employs methyllithium as the nucleophilic methyl source.

Reaction:

2-Adamantanone + CH₃Li → 2-Methyl-2-adamantanol

Detailed Protocol:

-

Reaction Setup: A solution of 2-adamantanone in anhydrous diethyl ether or THF is placed in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C.

-

Addition of Methyllithium: A solution of methyllithium in diethyl ether is added dropwise to the stirred solution of 2-adamantanone.

-

Reaction and Quenching: The reaction is allowed to proceed at 0 °C for a specified time and then warmed to room temperature. The reaction is subsequently quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The product is extracted into diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is purified by recrystallization or column chromatography.

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis of 2-Methyl-2-adamantanol.

References

An In-depth Technical Guide to 2-Methyl-2-adamantanol (CAS 702-98-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 702-98-7, identified as 2-Methyl-2-adamantanol. The adamantane (B196018) scaffold is a well-established pharmacophore known for its lipophilic nature and rigid structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This document collates available data on the chemical and physical properties of 2-Methyl-2-adamantanol, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities based on the established pharmacology of related adamantane derivatives. While specific quantitative biological data for 2-Methyl-2-adamantanol is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

2-Methyl-2-adamantanol is a tertiary alcohol derivative of adamantane. Its rigid, cage-like structure is a key feature influencing its physical and chemical characteristics.

Table 1: Chemical and Physical Properties of 2-Methyl-2-adamantanol

| Property | Value | Source(s) |

| CAS Number | 702-98-7 | |

| Molecular Formula | C₁₁H₁₈O | |

| Molecular Weight | 166.26 g/mol | |

| IUPAC Name | 2-methyladamantan-2-ol | |

| Synonyms | 2-Hydroxy-2-methyladamantane, 2-Methyladamantan-2-ol, 2-Adamantanol, 2-methyl- | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 214-218 °C | |

| Boiling Point | 234.5 °C (rough estimate) | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| pKa | 14.99 ± 0.20 (Predicted) |

Synthesis of 2-Methyl-2-adamantanol: Experimental Protocols

The synthesis of 2-Methyl-2-adamantanol is typically achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 2-adamantanone (B1666556). Two common methods employing organometallic reagents are detailed below.

Synthesis via Grignard Reaction

This method utilizes a methylmagnesium halide (Grignard reagent) to introduce the methyl group.

Experimental Protocol:

-

Reaction Setup: A solution of 2-adamantanone (e.g., 6.81 g, 45.4 mmol) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) (e.g., 50 mL) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Grignard Reagent: A solution of methylmagnesium chloride in THF (e.g., 3.0 mol/L, 17.7 mL, 53.2 mmol) is added dropwise to the stirred solution of 2-adamantanone. The internal temperature is maintained at or below 40 °C during the addition.

-

Reaction: The reaction mixture is stirred at room temperature (e.g., 25 °C) for a specified period (e.g., 3 hours) to ensure completion.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (e.g., 50 mL).

-

Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent such as diethyl ether (e.g., 4 x 50 mL). The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product, 2-Methyl-2-adamantanol, can be purified by recrystallization or column chromatography to yield a white crystalline solid (reported yield: 92.7%).

Synthesis via Organolithium Reaction

This alternative method employs methyllithium (B1224462) as the nucleophilic methyl source.

Experimental Protocol:

-

Reaction Setup: 2-adamantanone (e.g., 1.50 g, 10 mmol) is dissolved in an anhydrous ethereal solvent (e.g., diethyl ether) in a flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

-

Addition of Methyllithium: A solution of methyllithium in ether (e.g., 1.6 M, 7.5 mL, 12 mmol) is added slowly and dropwise to the stirred solution of 2-adamantanone at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The product is extracted with diethyl ether (e.g., 3 times).

-

Purification: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 2-Methyl-2-adamantanol as a white solid (reported yield: 95%).

Diagram 1: Synthesis of 2-Methyl-2-adamantanol

Caption: Synthetic routes to 2-Methyl-2-adamantanol from 2-adamantanone.

Potential Biological and Pharmacological Activities

Antiviral Potential

Adamantane derivatives, most notably amantadine (B194251) and rimantadine, have been historically used as antiviral agents against the influenza A virus. Their mechanism of action involves the blockade of the M2 proton channel, which is crucial for viral uncoating within the host cell. While resistance has limited their clinical use, the adamantane scaffold continues to be a template for the design of new antiviral agents. It is plausible that 2-Methyl-2-adamantanol could serve as a precursor for novel antiviral compounds.

Anti-inflammatory Potential

Derivatives of adamantane have also been investigated for their anti-inflammatory properties. For instance, certain adamantyl-substituted compounds have been shown to modulate inflammatory signaling pathways. The lipophilic nature of the adamantane moiety can facilitate interaction with cellular membranes and hydrophobic pockets of target proteins involved in inflammation.

Neuroprotective Potential

Memantine, an amino derivative of adamantane, is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. It is believed that the adamantane portion of the molecule plays a key role in its interaction with the NMDA receptor channel. This highlights the potential of the adamantane scaffold in the development of drugs targeting central nervous system disorders.

Diagram 2: Potential Therapeutic Areas for Adamantane Derivatives

Caption: Therapeutic areas influenced by the adamantane scaffold.

Future Research Directions

The lack of specific biological data for 2-Methyl-2-adamantanol presents a clear opportunity for future research. Key areas of investigation should include:

-

Synthesis of Derivatives: Utilizing 2-Methyl-2-adamantanol as a starting material for the synthesis of a library of novel derivatives, particularly those incorporating pharmacophores known to interact with viral, inflammatory, or neurological targets.

-

In Vitro Biological Screening: Systematic screening of 2-Methyl-2-adamantanol and its derivatives against a panel of viruses, inflammatory markers, and CNS receptors to identify potential lead compounds. This should include quantitative assays to determine metrics such as IC₅₀ and MIC values.

-

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be conducted to elucidate their mode of action, including the identification of specific molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR of 2-Methyl-2-adamantanol derivatives to guide the rational design of more potent and selective compounds.

Conclusion

2-Methyl-2-adamantanol is a readily synthesizable adamantane derivative with well-defined chemical and physical properties. While its direct biological activity has not been extensively reported, its structural relationship to a class of compounds with proven therapeutic value makes it a molecule of significant interest for drug discovery and development. This technical guide provides the foundational information necessary for researchers to embark on the exploration of 2-Methyl-2-adamantanol's potential in medicinal chemistry and materials science, with the hope of unlocking new therapeutic agents and advanced materials. Further research is imperative to fully characterize its biological profile and validate its potential applications.

Methodological & Application

Application Notes and Protocols for the Use of 2-Methyl-2-adamantanol in Photoresist Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2-Methyl-2-adamantanol, a key building block in the synthesis of advanced photoresist polymers. The unique cage-like structure of the adamantyl group imparts desirable properties to photoresists, including high etch resistance and controlled dissolution behavior, which are critical for high-resolution lithography in semiconductor manufacturing and microfabrication.

Introduction

Chemically amplified photoresists are a cornerstone of modern photolithography, enabling the fabrication of intricate nanoscale patterns. The performance of these materials is highly dependent on the chemical structure of the constituent polymer. 2-Methyl-2-adamantanol, when converted to its methacrylate (B99206) derivative (2-methyl-2-adamantyl methacrylate or MAMA), serves as a crucial monomer in the synthesis of these polymers. The bulky, aliphatic adamantyl group enhances the polymer's resistance to plasma etching, a critical step in transferring the patterned image to the underlying substrate. Furthermore, the tertiary ester linkage formed from 2-Methyl-2-adamantanol is acid-labile, allowing for a significant change in polymer solubility upon exposure to acid generated by a photoacid generator (PAG) during the lithographic process. This change in solubility is the basis for pattern formation.

This document outlines the synthesis of a photoresist copolymer incorporating 2-methyl-2-adamantyl methacrylate and provides a general protocol for its use in a photolithography workflow.

Data Presentation

The incorporation of 2-methyl-2-adamantyl methacrylate into photoresist copolymers significantly influences their physical and lithographic properties. The following tables summarize key quantitative data from representative studies.

Table 1: Polymer Properties of a Photoresist Copolymer Containing 2-Methyl-2-adamantyl Methacrylate (MAMA)

| Polymer System | Monomer Ratio | Molecular Weight (Mw) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) |

| P(MAMA-co-GBLMA) | 50:50 | 8,500 g/mol | 1.7 | 155 °C | 210 °C |

| P(St-co-AST-co-MAMA-co-TBA) | Various | < 10,000 g/mol | < 1.32 | Varies with Mw | > 200 °C[1] |

MAMA: 2-Methyl-2-adamantyl methacrylate; GBLMA: γ-Butyrolactone methacrylate; St: Styrene; AST: 4-Acetoxystyrene; TBA: tert-Butyl acrylate.

Table 2: Lithographic Performance of a Photoresist Formulation with a P(MAMA-co-GBLMA) Copolymer

| Parameter | Value |

| Exposure Wavelength | 193 nm (ArF) |

| Resolution (Lines/Spaces) | 100 nm[2] |

| Developer | 2.38 wt% Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in water |

Experimental Protocols

Synthesis of 2-Methyl-2-adamantyl Methacrylate (MAMA) Monomer

This protocol is adapted from a general method for the esterification of 2-alkyl-2-adamantanols.

Materials:

-

2-Methyl-2-adamantanol

-

Methacryloyl chloride

-

Triethylamine (B128534) (TEA) or Pyridine

-

Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Methyl-2-adamantanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure 2-methyl-2-adamantyl methacrylate.

Synthesis of a P(MAMA-co-GBLMA) Photoresist Copolymer via Free Radical Polymerization

This protocol describes the synthesis of a copolymer of 2-methyl-2-adamantyl methacrylate (MAMA) and γ-butyrolactone methacrylate (GBLMA), a common combination for 193 nm photoresists.

Materials:

-

2-Methyl-2-adamantyl methacrylate (MAMA)

-

γ-Butyrolactone methacrylate (GBLMA)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a Schlenk flask, dissolve MAMA (e.g., 5.0 g, 1.0 eq) and GBLMA (e.g., 3.6 g, 1.0 eq) in anhydrous THF (40 mL).

-

Add the radical initiator, AIBN (e.g., 0.15 g, 3 mol% with respect to total monomers).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Place the flask in a preheated oil bath at 65-70 °C and stir for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large volume of cold methanol (e.g., 400 mL) with vigorous stirring.

-

Collect the white precipitate by vacuum filtration.

-

Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol to further purify.

-

Collect the final polymer by vacuum filtration and dry in a vacuum oven at 40-50 °C overnight.

-

Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine molecular weight (Mw) and polydispersity (PDI), and by ¹H NMR to confirm the copolymer composition.

Photoresist Formulation and Lithographic Evaluation

This is a general protocol for the formulation of a positive-tone, chemically amplified photoresist and its evaluation.

Materials:

-

P(MAMA-co-GBLMA) copolymer

-

Photoacid generator (PAG), e.g., triphenylsulfonium (B1202918) triflate (TPS-Tf)

-

Propylene glycol monomethyl ether acetate (PGMEA)

-

Silicon wafers

-

Adhesion promoter, e.g., hexamethyldisilazane (B44280) (HMDS)

-

Developer: 2.38 wt% aqueous tetramethylammonium hydroxide (TMAH) solution

Procedure:

-

Formulation: Dissolve the synthesized P(MAMA-co-GBLMA) copolymer (e.g., 10 wt%) and the PAG (e.g., 0.5 wt% relative to the polymer) in PGMEA. Stir until a homogeneous solution is obtained. Filter the solution through a 0.2 µm PTFE filter.

-

Substrate Preparation: Clean silicon wafers using a standard cleaning procedure (e.g., piranha etch or RCA clean). Apply an adhesion promoter like HMDS by spin-coating or vapor priming.

-

Spin Coating: Dispense the photoresist formulation onto the center of the wafer. Spin-coat at a predetermined speed (e.g., 1500-3000 rpm) for 30-60 seconds to achieve the desired film thickness (e.g., 100-200 nm).

-

Soft Bake (Post-Apply Bake): Bake the coated wafer on a hotplate at a specific temperature (e.g., 90-110 °C) for 60-90 seconds to remove the residual solvent.

-

Exposure: Expose the photoresist-coated wafer to a 193 nm (ArF excimer laser) or other appropriate UV light source through a photomask with the desired pattern. The exposure dose will need to be optimized.

-

Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate at a specific temperature (e.g., 100-120 °C) for 60-90 seconds. This step facilitates the acid-catalyzed deprotection of the MAMA units.

-

Development: Immerse the wafer in a 2.38 wt% TMAH developer solution for 30-60 seconds with gentle agitation. The exposed regions of the photoresist will become soluble and wash away.

-

Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.

-

Pattern Inspection: Inspect the resulting patterns using scanning electron microscopy (SEM) to evaluate resolution, line edge roughness, and pattern fidelity.

Visualizations

Chemical Synthesis and Lithography Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Caption: Synthesis of 2-Methyl-2-adamantyl Methacrylate (MAMA).

Caption: Free radical copolymerization to form P(MAMA-co-GBLMA).

Caption: General photolithography workflow.

Caption: Acid-catalyzed deprotection of the MAMA unit.

References

2-Methyl-2-adamantanol: A Versatile Building Block for Advanced Adamantane Derivatives

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-adamantanol, a tertiary alcohol featuring the rigid, tricyclic adamantane (B196018) core, serves as a crucial starting material for the synthesis of a diverse range of adamantane derivatives. Its unique steric and electronic properties make it an invaluable building block in the development of high-performance materials and novel therapeutic agents. The bulky adamantyl group can enhance the thermal stability, etch resistance, and solubility of polymers, while in medicinal chemistry, it can improve the pharmacokinetic profile of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of 2-methyl-2-adamantanol in the synthesis of functional adamantane derivatives.

Applications in Materials Science: Photoresist Monomers

One of the most significant applications of 2-methyl-2-adamantanol is in the synthesis of photoresist monomers, particularly 2-methyl-2-adamantyl methacrylate (B99206) (MAdMA) and 2-methyl-2-adamantyl acrylate (B77674) (AdMA). These monomers are incorporated into polymers used in advanced photolithography processes for the fabrication of integrated circuits. The bulky, acid-labile 2-methyl-2-adamantyl group provides a high degree of acid sensitivity, which is essential for creating high-resolution patterns.

Quantitative Data for Photoresist Monomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Methyl-2-adamantyl methacrylate (MAdMA) | 177080-67-0 | C15H22O2 | 234.34 | Not available |

| 2-Methyl-2-adamantyl acrylate | 249562-06-9 | C14H20O2 | 220.31 | 284.4 ± 9.0 |

Applications in Medicinal Chemistry: Bioactive Derivatives

The adamantane cage is a well-established pharmacophore that can impart desirable properties to drug molecules, including increased lipophilicity and metabolic stability. While direct biological activity data for derivatives synthesized specifically from 2-methyl-2-adamantanol is limited in publicly available literature, the broader class of 2-substituted adamantane derivatives has shown promise in various therapeutic areas. The hydroxyl group of 2-methyl-2-adamantanol provides a convenient handle for introducing a wide range of functional groups to explore structure-activity relationships.

Potential Biological Activities of Adamantane Derivatives

Adamantane derivatives have been investigated for a range of biological activities. The data below, gathered from studies on various adamantane derivatives, illustrates the potential for developing potent therapeutic agents. While the specific derivatives listed may not be directly synthesized from 2-methyl-2-adamantanol in the cited literature, they represent targets that could potentially be accessed from this building block.

Antiviral Activity of Adamantane Derivatives [1][2][3][4]

| Compound Class | Virus | Activity (IC50) |

| N-(1-adamantyl)-4-trifluoromethylbenzamide | Vaccinia virus | 0.133 µM |

| Enol esters of adamantyl-piperidine | Influenza A (H1N1)pdm09 | 7.7 µM |

| Glycyl-rimantadine | Influenza A/Hong Kong/68 | 0.11 µg/mL |

Antimicrobial Activity of Adamantane Derivatives [5][6][7]

| Compound Class | Microorganism | Activity (MIC) |

| N-substituted adamantylester imides | Staphylococcus aureus | > 6 µg/mL |

| 4-(adamant-1-ylmethoxycarbonyl) derivatives | Staphylococcus aureus | 0.022 - 0.05 µg/mL |

| Schiff bases of adamantane | Staphylococcus epidermidis | 62.5 µg/mL |

| Hydrazides of 1-adamantanecarboxylic acid | Gram-negative bacteria | 125 - 500 µg/mL |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-adamantyl Methacrylate (MAdMA) via Esterification with Methacryloyl Chloride[8]

This protocol describes the synthesis of MAdMA, a key monomer for photoresist polymers, from 2-methyl-2-adamantanol.

Materials:

-

Tetrahydrofuran (THF), anhydrous

-

Methyl magnesium bromide (or methyl lithium) solution in ether

-

Methacryloyl chloride

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hexane

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of 2-Methyl-2-adamantanol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-adamantanone (1 equivalent) in anhydrous THF.

-

Cool the solution to -25 °C using a suitable cooling bath.

-

Slowly add a solution of methyl magnesium bromide (1.05-1.2 equivalents) in ether dropwise via the dropping funnel, maintaining the temperature between -25 and -20 °C.

-

After the addition is complete, continue stirring at this temperature for an additional hour. The formation of 2-methyl-2-adamantanol is typically monitored by gas chromatography.

-

-

Esterification:

-

In a separate flask, prepare a solution of methacryloyl chloride (1.1 equivalents) in anhydrous THF and cool it to 0 °C.

-

Slowly add the freshly prepared 2-methyl-2-adamantanol solution from step 1 to the methacryloyl chloride solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with hexane.

-

Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2-methyl-2-adamantyl methacrylate.

-

Protocol 2: Synthesis of 2-Oxaadamantane Derivatives from 2-Methyl-2-adamantanol[9][10]

This protocol outlines a potential pathway for the synthesis of 2-oxaadamantane derivatives, which are of interest in medicinal chemistry.

Materials:

-

2-Methyl-2-adamantanol

-

Lead tetraacetate (Pb(OAc)4)

-

Iodine (I2)

-

Trifluoroacetic acid

-

Suitable organic solvent (e.g., benzene, dichloromethane)

-

Aqueous sodium thiosulfate (B1220275) solution

-

Sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Oxidative Cyclization:

-

In a round-bottom flask, dissolve 2-methyl-2-adamantanol (1 equivalent) in a suitable solvent.

-

Add lead tetraacetate (1.1 equivalents) and iodine (1.1 equivalents) to the solution.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

-

Acid-Catalyzed Cleavage and Recyclization (Hypothetical):

-

After the initial oxidative cyclization, the reaction mixture containing the intermediate oxahomoadamantane derivative is cooled.

-

Trifluoroacetic acid is carefully added to the mixture to catalyze the cleavage and subsequent recyclization to the 2-oxaadamantane structure.

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the mixture and wash it with aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired 2-oxaadamantane derivative.

-

Visualizations

Synthesis Workflow for Adamantane Derivatives

Caption: Synthetic pathways from 2-adamantanone to various adamantane derivatives.

Proposed Mechanism of Action for Antiviral Adamantanes

References

- 1. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of new adamantane derivatives III - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 2-Methyl-2-adamantanol in Medicinal Chemistry: A Detailed Overview for Researchers